molecular formula C7H3BrF2O B1272164 4-Bromo-2,6-difluorobenzaldehyde CAS No. 537013-51-7

4-Bromo-2,6-difluorobenzaldehyde

Cat. No. B1272164
CAS RN: 537013-51-7
M. Wt: 221 g/mol
InChI Key: CZGVAISJIQNQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-difluorobenzaldehyde is a halogenated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related bromobenzaldehydes have been investigated for their reactivity and structural properties, which can provide insights into the behavior of this compound.

Synthesis Analysis

The synthesis of related bromobenzaldehydes involves various chemical reactions, including condensation, bromination, and esterification. For instance, 4-bromobenzaldehyde was used as a starting material to synthesize substituted pyrimidinones and hexahydropyrimidodipyrimidinediones through condensation with urea and substituted acetophenones . Another synthesis route involved the transformation of 4-bromo-2-fluorotoluene into methyl 4-bromo-2-methoxybenzoate through a series of reactions including bromination and hydrolysis . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes has been characterized using various spectroscopic techniques. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were investigated using X-ray diffraction and vibrational spectroscopy, supported by density functional theory (DFT) simulations . A new polymorph of 2-bromo-5-hydroxybenzaldehyde was reported, with significant deviation of the Br atom from the benzene ring plane . These studies provide a foundation for understanding the molecular structure of this compound.

Chemical Reactions Analysis

Bromobenzaldehydes participate in various chemical reactions, including condensation to form Schiff bases , allylboration-Heck reactions for the synthesis of 3-methyleneindan-1-ols , and reactions with sulfadiazine to form benzenesulfonamide derivatives . The presence of the bromine atom in these compounds facilitates further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes are influenced by the presence of substituents on the benzene ring. For instance, bromine substitution was found to affect the linear and third-order nonlinear optical properties of dimethoxybenzaldehydes . The thermal, optical, electrochemical, and fluorescent properties of poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized, indicating the potential for diverse applications . These findings suggest that this compound may also exhibit unique physical and chemical properties suitable for advanced material applications.

Scientific Research Applications

Synthetic Applications in Palladium-Catalyzed Cross-Coupling

4-Bromo-2,6-difluorobenzaldehyde and its derivatives, such as 2-bromobenzaldehydes, have been extensively used in synthetic chemistry. They are crucial for constructing compounds with potential biological, medicinal, and material applications. Specifically, these compounds have shown significant advancement in the past decade in bromovinyl aldehyde chemistry, particularly under palladium-catalyzed conditions (Ghosh & Ray, 2017).

Role in Marine Algae and Radical Scavenging Activity

Bromophenols derived from marine algae, similar to this compound, have been studied for their potent DPPH radical scavenging activity. These compounds are crucial in understanding the chemical and biological properties of marine substances (Li et al., 2008).

Use in Organic Synthesis

Derivatives of this compound, such as 2-bromo-4-methylbenzaldehyde, have been instrumental in organic synthesis processes, demonstrating the versatility and importance of brominated benzaldehydes in chemical reactions (Jolad & Rajagopalan, 2003).

Catalysis in the Synthesis of Indenols and Indanones

In catalytic processes, this compound and related compounds have been used to produce indenol derivatives, which are significant in pharmaceutical and material science research (Gevorgyan, Quan, & Yamamoto, 1999).

Contribution to Environmental Microbiology

These compounds have also been studied in environmental microbiology, where their transformation by anaerobic bacteria is of interest. Understanding these processes is vital for environmental management and bioremediation strategies (Neilson, Allard, Hynning, & Remberger, 1988).

Safety and Hazards

4-Bromo-2,6-difluorobenzaldehyde is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause skin corrosion/irritation and serious eye damage/eye irritation . The compound is also classified as a specific target organ toxicant after single exposure, with the respiratory system being the target organ .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .

properties

IUPAC Name

4-bromo-2,6-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVAISJIQNQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378342
Record name 4-Bromo-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

537013-51-7
Record name 4-Bromo-2,6-difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537013-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-difluorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

55 ml (0.11 mmol) of 2 M lithium diisopropylamide are added with stirring at −70° C. to a solution of 19.3 g (0.1 mmol) of 1-bromo-3,5-difluorobenzene in 120 ml of dried tetrahydrofuran. After 30 minutes, N-formylpiperidine is added dropwise at this temperature. The mixture is allowed to warm to 0° C. At about 0° C., the reaction mixture is poured into cold water, acidified using 10% HCl and extracted twice with methyl tert-butyl ether. The combined organic phases are washed with water, dried over Na2SO4 and filtered, and the solvent is removed under reduced pressure. The residue is filtered through SiO2 (heptane/dichloromethane 1:1), (yield: 17.6 g, 78%).
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2,6-difluorobenzylalcohol (0.200 g, 0.9 mmol) in DCM (4 ml) and DMSO (0.440 ml) was added triethylamine (1 ml, 0.72 mmol) and sulfur trioxide pyridine complex (0.570 g, 3.6 mmol) and the resulting solution was stirred at room temperature for 3 hours. The solution was diluted with Et2O and washed with 0.5M aqueous HCl, 1M sodium bicarbonate solution and brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo to afford 4-bromo-2,6-difluorobenzaldehyde (0.166 g, 0.75 mmol, 84%) as a white solid. 1H NMR (CDCl3) δ 7.22 (2H, d), 10.29 (1H, br. s). LCMS (2) Rt: 2.74 min.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.44 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (93 mL, 0.66 mol) in dry tetrahydrofuran (300 mL) at −50° C. was added n-BuLi (212 mL of 2.M in hexanes, 0.53 moL) dropwise. The solution was stirred at room temperature for 30 mins. This solution was then added dropwise to a cooled (−75° C.) solution of 1-bromo-3,5-difluorobenzene (84 g, 0.44 mol) in dry tetrahydrofuran (900 mL). The mixture was stirred at −78° C. for one hour. Dry dimethylformamide (63.6 mL, 0.82 mol) was added and the mixture was stirred for two hours. The cooling bath was removed and the mixture was slowly warmed to room temperature. The mixture was diluted with diethyl ether and poured into cooled 1 M aqueous hydrochloric acid (1 L). The aqueous phase was extracted with diethyl ether. The combined phases were dried, filtered, and the solvent was removed in vacuo to give the crude product. The crude was re-crystallized with ethyl acetate and petroleum ether to afford the title compound.
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
212 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
63.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Using analogous reaction condition and reagents as described in Example 20 for the preparation of I-20a above, 1-bromo-3,5-difluoro-benzene (2 g, 2.10.36 mmol) in THF was reacted with DMF (1.43 g, 19.68 mmol), n-butyl lithium (1.56 ml, 12.4 mmol) and diisopropyl amine (0.57 mL, 15.5 mmol) to afford crude product. Purification by column chromatography on silica gel (2% ethyl acetate in hexane) afforded 1.35 g of the product (61% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 5
4-Bromo-2,6-difluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-difluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.